molecular formula C13H20ClN3O3S B3888617 N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide

N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide

Cat. No. B3888617
M. Wt: 333.84 g/mol
InChI Key: HKFSTEIHAWKCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide, commonly known as CMPD101, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

CMPD101 targets the protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many types of cancer and is associated with tumor growth and progression. CMPD101 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and apoptosis.
Biochemical and physiological effects:
CMPD101 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, CMPD101 has been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease. CMPD101 has been shown to inhibit the phosphorylation of tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CMPD101 is a small molecule inhibitor that targets CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, like all small molecule inhibitors, CMPD101 has limitations, including off-target effects and potential toxicity. It is important to use appropriate controls and to validate the results using other methods to ensure that the observed effects are specific to CK2 inhibition.

Future Directions

There are many potential future directions for the study of CMPD101. One area of interest is the development of more selective inhibitors that target specific isoforms of CK2. Another area of interest is the study of the role of CK2 in other diseases, such as viral infections and autoimmune disorders. Finally, the use of CMPD101 in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.

Scientific Research Applications

CMPD101 has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with tumor growth and progression. CMPD101 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer. It has also been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-3-[2-[methyl(methylsulfonyl)amino]ethylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3S/c1-17(21(2,19)20)9-8-15-7-6-13(18)16-12-5-3-4-11(14)10-12/h3-5,10,15H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFSTEIHAWKCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNCCC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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